molecular formula C6H5ClN2O B8081628 N-hydroxy-2-pyridinecarboximidoyl chloride

N-hydroxy-2-pyridinecarboximidoyl chloride

Cat. No. B8081628
M. Wt: 156.57 g/mol
InChI Key: XBTPHBYKYXWYOZ-UHFFFAOYSA-N
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Description

N-hydroxy-2-pyridinecarboximidoyl chloride is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel N-Substituted Imidamide Derivatives

    A study by Aksamitowski et al. (2017) reports the efficient synthesis of long-chain N’-hydroxy-N-alkyl- and N,N-dialkylpyridinecarboximidamides, highlighting their potential in diverse applications (Aksamitowski et al., 2017).

  • Metal Extraction

    Wojciechowska et al. (2017) found that hydrophobic N’-alkyloxypyridine carboximidamides are efficient extractants for zinc(II) from acidic chloride solutions, indicating their utility in metal extraction processes (Wojciechowska et al., 2017).

  • Catalysis in Organic Reactions

    Meng et al. (2018) explored the use of N-(2-Hydroxy-ethyl)-pyridinium chloride as a promoter in DABCO-catalyzed Knoevenagel condensation reactions. This highlights the role of similar compounds in enhancing the efficiency of organic reactions (Meng et al., 2018).

  • Antibacterial Activity

    Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl) benzamides and tested their antibacterial activity, indicating potential applications in the development of new antibacterial agents (Mobinikhaledi et al., 2006).

  • Organometallic Catalysis

    Rojas et al. (2007) discussed the use of pyridine-based ligands in nickel ethylene polymerization and copolymerization, suggesting their applicability in organometallic catalysis (Rojas et al., 2007).

  • Ligands in Homogeneous Catalysis

    Wang et al. (2013) reported on the application of hydroxy-substituted pyridine-like N-heterocycles as ligands in homogeneous catalysis, particularly in hydrogen storage-related transformations (Wang et al., 2013).

properties

IUPAC Name

N-hydroxypyridine-2-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTPHBYKYXWYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2-pyridinecarboximidoyl chloride

Synthesis routes and methods

Procedure details

To a colorless, homogeneous solution of (E)-picolinaldehyde oxime (6.75 g, 55.3 mmol) in N,N-dimethylformamide (55 mL) at room temperature was added N-chlorosuccinimide (7.38 g, 55.3 mmol) portion-wise. After the addition of ˜⅕ of the NCS, the reaction mixture was immersed in an oil bath at 60° C., and the remaining NCS was added portion-wise over 1.5 h. After the addition was complete, the homogeneous reaction mixture was stirred for 60 min. at 60° C. and was then cooled to room temperature. Water (400 mL) was added, and the aqueous mixture was extracted with ether (3×200 mL). The organic layer was collected, washed with water (2×200 mL), washed with a saturated aqueous solution of brine (100 mL), and dried over anhydrous magnesium sulfate. Concentration under reduced pressure afforded N-hydroxypicolinimidoyl chloride (6.45 g, 41.2 mmol, 75% yield) as a tan solid. The compound had an HPLC retention time=0.515 min.—Column: CHROMOLITH® SpeedROD 4.6×50 mm (4 min.); Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA. LC/MS M+1=156.8. 1H NMR (400 MHz, CDCl3) δ ppm 7.37-7.43 (m, 1H), 7.80 (td, J=7.78, 1.76 Hz, 1H), 7.91-7.97 (m, 1H), 8.72 (d, J=4.02 Hz, 1H), and 9.85 (br. s., 1H).
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-hydroxy-2-pyridinecarboximidoyl chloride

Citations

For This Compound
5
Citations
K Gobis, H Foks, A Kędzia… - Journal of …, 2009 - Wiley Online Library
The new pyridine, 4‐pyridine N‐oxide and pyrazine derivatives exhibiting an antibacterial activity have been synthesized. Amidoximes were transformed into N‐hydroxyimidoyl …
Number of citations: 19 onlinelibrary.wiley.com
R Kimura, Y Sato, K Morisaki, T Nishi - Tetrahedron, 2022 - Elsevier
… Then a solution of N-hydroxy-2-pyridinecarboximidoyl chloride (17) 393 mg (2.51 mmol) in THF (40 mL) was added dropwise over a period of 5 h at 60 C, and the mixture was stirred …
Number of citations: 2 www.sciencedirect.com
ST Tsantis, V Bekiari, DI Tzimopoulos, CP Raptopoulou… - Inorganics, 2020 - mdpi.com
… Pyridine-2-chloroxime (or N-hydroxy-2-pyridinecarboximidoyl chloride), ClpaoH, was synthesized as follows (Scheme 1): an amount of 13.69 g (99.8 mmol) of NH2paoH was dissolved …
Number of citations: 6 www.mdpi.com
Y Yamamoto, T Tsuritani, T Mase - Tetrahedron Letters, 2008 - Elsevier
… N-hydroxy-N′-phenyl-2-pyridinecarboximidamide 2 as the starting material, which was obtained in 92% yield by the reaction of aniline and N-hydroxy-2-pyridinecarboximidoyl chloride …
Number of citations: 19 www.sciencedirect.com
I Hermecz - Advances in Heterocyclic Chemistry, 2011 - Elsevier
Publisher Summary This chapter covers bi- and tricyclic ring systems, highlighting recent development in the chemistry of bicyclic 6–6 systems containing one bridgehead nitrogen atom …
Number of citations: 9 www.sciencedirect.com

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